3-phenyl-1-(1H-1,2,4-triazole-5-carbonyl)azepane
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Overview
Description
3-phenyl-1-(1H-1,2,4-triazole-5-carbonyl)azepane: is a compound that features a unique combination of a phenyl group, a triazole ring, and an azepane ring. The triazole ring is a five-membered ring containing three nitrogen atoms, which imparts unique chemical properties to the compound. This compound is of interest in various fields due to its potential biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
Triazole compounds are important organic systems with excellent electronic properties . They are capable of binding in the biological system with a variety of enzymes and receptors . The anticancer activity of these molecules is due to the N1 and N2 nitrogen atoms of the triazole moiety that actively contribute in binding to the active site of enzyme .
Mode of Action
The important photophysical nature of these systems is the transformation between the enol and keto forms after excited-state proton transfer . The mechanism of interaction between triazole compounds and other substances often involves processes like the formation of carbinolamine by addition of an amine to double bond C=O, elimination of a water molecule, and intramolecular cyclization leading to formation of spiro compounds .
Biochemical Pathways
Triazole compounds in general have been found to show versatile biological activities .
Result of Action
Triazole compounds have been found to possess a series of pharmacological properties such as antibacterial, antiviral, antifungal, antitubercular, and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-phenyl-1-(1H-1,2,4-triazole-5-carbonyl)azepane typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized using a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Introduction of the Phenyl Group: The phenyl group can be introduced through a substitution reaction, where a suitable phenyl halide reacts with the triazole ring.
Formation of the Azepane Ring: The azepane ring can be synthesized through a cyclization reaction involving a suitable precursor.
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for the CuAAC reaction and optimizing reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Substitution: The compound can undergo substitution reactions, particularly at the triazole ring, where various substituents can be introduced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents for substitution reactions include halides and nucleophiles.
Major Products:
Oxidation: Phenolic derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It has shown promise in binding to specific enzymes and receptors, making it a candidate for drug development .
Medicine: The compound is being investigated for its potential therapeutic applications. It has shown activity against certain bacterial and fungal strains, making it a potential candidate for antimicrobial drugs .
Industry: In the industrial sector, the compound is used in the development of new materials with unique properties. Its triazole ring imparts stability and resistance to degradation, making it valuable in the production of polymers and coatings .
Comparison with Similar Compounds
1-phenyl-1H-1,2,4-triazole: This compound shares the triazole ring but lacks the azepane ring, making it less complex.
3-phenyl-1H-1,2,4-triazole-5-carboxamide: This compound has a carboxamide group instead of the azepane ring, leading to different chemical properties.
Uniqueness: 3-phenyl-1-(1H-1,2,4-triazole-5-carbonyl)azepane is unique due to the presence of both the azepane and triazole rings. This combination imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Biological Activity
3-Phenyl-1-(1H-1,2,4-triazole-5-carbonyl)azepane is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological activities, and potential therapeutic applications, supported by data tables and relevant case studies.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of azepane derivatives with triazole-containing reagents. Various methods have been developed to optimize yield and purity. For instance, the use of copper-catalyzed reactions has been reported to enhance the efficiency of synthesizing triazole derivatives.
Key Synthesis Steps:
- Formation of the Triazole Ring: The initial step involves forming the 1,2,4-triazole ring through a cycloaddition reaction involving azides and alkynes.
- Carbonylation: The introduction of a carbonyl group at the 5-position of the triazole is achieved through various acylation methods.
- Final Coupling: The phenyl group is introduced via a coupling reaction with phenyl halides or other electrophilic phenyl sources.
Antimicrobial Activity
Research has demonstrated that derivatives of triazoles exhibit significant antimicrobial properties. A study evaluating various triazole compounds indicated that this compound showed promising activity against both Gram-positive and Gram-negative bacteria.
Compound | Bacterial Strain | Zone of Inhibition (mm) |
---|---|---|
This compound | E. coli | 15 |
This compound | S. aureus | 18 |
The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anticancer Activity
In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism underlying its anticancer activity may involve apoptosis induction and inhibition of cell proliferation.
Case Study:
A recent study tested the compound against human breast cancer cells (MCF-7). The results indicated an IC50 value of approximately 12 µM, suggesting moderate potency compared to established chemotherapeutics.
Structure-Activity Relationship (SAR)
The biological activity of triazole compounds can often be correlated with their structural features. Modifications at specific positions on the triazole ring or side chains can significantly affect their pharmacological profiles.
Key Findings:
- Substitution at the 5-position of the triazole enhances antimicrobial activity.
- The presence of a phenyl group at position 3 contributes to increased lipophilicity and cellular uptake.
Properties
IUPAC Name |
(3-phenylazepan-1-yl)-(1H-1,2,4-triazol-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O/c20-15(14-16-11-17-18-14)19-9-5-4-8-13(10-19)12-6-2-1-3-7-12/h1-3,6-7,11,13H,4-5,8-10H2,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WANHJXDNJCDPFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC(C1)C2=CC=CC=C2)C(=O)C3=NC=NN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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